molecular formula C14H11F4N3O2 B6692895 (3S,4S)-1-(3-cyano-4-fluorobenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide

(3S,4S)-1-(3-cyano-4-fluorobenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide

Cat. No.: B6692895
M. Wt: 329.25 g/mol
InChI Key: XRKNOXKYNNKFIC-NXEZZACHSA-N
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Description

(3S,4S)-1-(3-cyano-4-fluorobenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a cyano group, a fluorobenzoyl group, and a trifluoromethyl group attached to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-(3-cyano-4-fluorobenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions.

    Attachment of the Fluorobenzoyl Group: This step can be achieved through acylation reactions using fluorobenzoyl chloride.

    Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under appropriate conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the cyano group.

    Reduction: Reduction reactions can be used to modify the cyano group to an amine group.

    Substitution: The fluorobenzoyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the pyrrolidine ring.

    Reduction Products: Amino derivatives from the reduction of the cyano group.

    Substitution Products: Various substituted fluorobenzoyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor in biochemical assays.

    Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (3S,4S)-1-(3-cyano-4-fluorobenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4S)-1-(3-cyano-4-chlorobenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide
  • (3S,4S)-1-(3-cyano-4-bromobenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide

Uniqueness

The presence of the fluorobenzoyl group and the trifluoromethyl group in (3S,4S)-1-(3-cyano-4-fluorobenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide imparts unique chemical properties such as increased lipophilicity and potential for strong interactions with biological targets, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

(3S,4S)-1-(3-cyano-4-fluorobenzoyl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F4N3O2/c15-11-2-1-7(3-8(11)4-19)13(23)21-5-9(12(20)22)10(6-21)14(16,17)18/h1-3,9-10H,5-6H2,(H2,20,22)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKNOXKYNNKFIC-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=CC(=C(C=C2)F)C#N)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)C2=CC(=C(C=C2)F)C#N)C(F)(F)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F4N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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